5-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide
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Description
5-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12BrNO4S3 and its molecular weight is 434.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects and play a vital role for medicinal chemists to improve advanced compounds .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets would result in these observed effects.
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific pathway and target affected.
Pharmacokinetics
The ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that thiophene derivatives can exhibit a variety of pharmacological properties . The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it affects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can strongly influence the rate of reaction of similar compounds . .
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S3/c15-13-3-4-14(22-13)23(18,19)16-7-10(17)12-2-1-11(20-12)9-5-6-21-8-9/h1-6,8,10,16-17H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXACSGSXSROON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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